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Introduction

Entinostat, also known by its developmental codes MS-275 and SNDX-275, is a synthetic
benzamide derivative that has emerged as a promising therapeutic agent in oncology.[1] It is a
potent and selective inhibitor of class | histone deacetylases (HDACS), enzymes that play a
crucial role in the epigenetic regulation of gene expression.[2][3] The dysregulation of HDAC
activity is a hallmark of many cancers, leading to aberrant gene expression patterns that
promote tumor growth and survival. By inhibiting these enzymes, Entinostat can restore normal
gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]
This technical guide provides a comprehensive overview of the discovery, development,
mechanism of action, and clinical evaluation of Entinostat.

It is important to note that the designation "CH 275" has also been used to refer to a peptide
analog of somatostatin with agonist activity at the sstl receptor, which has been investigated in
the context of Alzheimer's disease. This guide, however, focuses exclusively on the HDAC
inhibitor MS-275 (Entinostat).

Discovery and Early Development

Entinostat was developed as part of a research program focused on identifying novel synthetic
compounds with histone deacetylase inhibitory activity. Early studies identified it as a
benzamide derivative with potent in vivo antitumor activity against human tumors.[4] A key
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aspect of its early development was the establishment of an efficient synthesis process from
commercially available materials, which facilitated further preclinical and clinical investigation.

[6]

Mechanism of Action

Entinostat exerts its anticancer effects primarily through the selective inhibition of class |
histone deacetylases, particularly HDAC1, HDAC2, and HDAC3.[2] HDACs remove acetyl
groups from lysine residues on histones, leading to a more condensed chromatin structure and
transcriptional repression. By inhibiting HDACSs, Entinostat promotes histone hyperacetylation,
which results in a more open chromatin conformation, allowing for the transcription of
previously silenced genes.[4] These re-expressed genes include tumor suppressor genes and
others that regulate critical cellular processes.

The primary mechanism of action involves the 2'-amino group of the benzamide structure,
which is crucial for its inhibitory activity against HDACs.[7] This targeted inhibition leads to a
cascade of downstream effects, including:

e Induction of p21WAF1/CIP1: Entinostat treatment leads to the accumulation of the cyclin-
dependent kinase inhibitor p21WAF1/CIP1, which plays a pivotal role in cell cycle arrest at
the G1 phase.[4][7]

¢ Induction of Gelsolin: The expression of gelsolin, a protein involved in apoptosis, is also
upregulated.[4]

o Modulation of Apoptotic Pathways: Entinostat can induce apoptosis through both intrinsic
and extrinsic pathways. It has been shown to downregulate anti-apoptotic proteins like Mcl-1
and XIAP and can sensitize cancer cells to FasL-induced cell death by downregulating c-
FLIP.[7][8]

o Generation of Reactive Oxygen Species (ROS): At higher concentrations, Entinostat can
induce a significant increase in intracellular ROS, leading to mitochondrial damage and
caspase-dependent apoptosis.[5]

e Inhibition of Chaperone Proteins: Entinostat can induce the acetylation of heat shock protein
90 (HSP90), leading to the degradation of its client proteins, such as the FLT3 receptor
tyrosine kinase in acute myeloid leukemia (AML) cells.[9]
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Signaling Pathways Modulated by Entinostat

Entinostat's influence extends to several critical signaling pathways implicated in cancer.
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Caption: Core Mechanism of Entinostat Action.

Preclinical Development

Entinostat has demonstrated significant antitumor activity in a wide range of preclinical models,

both in vitro and in vivo.

In Vitro Studies

Entinostat has shown potent antiproliferative activity against numerous human cancer cell
lines, including those from breast, colon, lung, leukemia, and ovarian cancers.[5][7]

Table 1: In Vitro Activity of Entinostat (MS-275)
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Cell Line Cancer Type IC50 Reference
A2780 Ovarian Cancer 41.5nM - 4.71 pM [7]
Calu-3 Lung Cancer 41.5nM - 4.71 yM [7]
HL-60 Leukemia 41.5nM - 4.71 uM [7]
K562 Leukemia 41.5nM - 4.71 pM [7]
St-4 Colorectal Cancer 41.5nM - 4.71 uM [7]
HT-29 Colorectal Cancer 41.5nM - 4.71 uM [7]
KB-3-1 Cervical Cancer 41.5nM - 4.71 pM [7]
Capan-1 Pancreatic Cancer 41.5nM - 4.71 pM [7]
4-1St Gastric Cancer 41.5nM - 4.71 uM [7]
HCT-15 Colorectal Cancer 41.5nM - 4.71 pM [7]
MOLM13 Acute M.yeloid <1puM ]
Leukemia (FLT3-ITD)
Biphenotypic
Mva-1L LeF:Jkemi;/FzFLT&ITD) <LuM 2
RD Rhabdomyosarcoma 1 uM (at 24h) [10]
RH30 Rhabdomyosarcoma 1.9 uM (at 24h) [10]
Table 2: HDAC Inhibitory Activity of Entinostat (MS-275)
HDAC Isoform IC50 (Cell-free assay) Reference
HDAC1 0.51 uM [7]
HDAC3 1.7 uM [7]
HDACs 4, 6, 8, 10 > 100 pM [7]

In Vivo Studies
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In vivo studies using human tumor xenograft models in mice have demonstrated the antitumor
efficacy of orally administered Entinostat.[4][7] For instance, in a model of osteosarcoma lung
metastases, oral administration of 20 mg/kg of Entinostat every other day resulted in increased
tumor histone acetylation, tumor cell apoptosis, and tumor regression, leading to a significant
increase in overall survival.[8]

Clinical Development

Entinostat has undergone extensive clinical evaluation in various solid tumors and hematologic
malignancies, both as a monotherapy and in combination with other anticancer agents.

Pharmacokinetics and Pharmacodynamics

Phase | clinical trials have characterized the pharmacokinetic profile of Entinostat. In a study of
patients with refractory solid tumors and lymphoid malignancies, oral MS-275 was administered
weekly. The mean terminal half-life was 33.9 + 26.2 hours, and the time to maximum plasma
concentration (Tmax) ranged from 0.5 to 24 hours.[11] The area under the plasma
concentration versus time curve increased linearly with the dose.[11] Pharmacodynamic
studies confirmed that Entinostat administration led to increased protein acetylation in
peripheral blood mononuclear cells.[11] However, studies using positron emission tomography
(PET) have indicated that Entinostat has poor brain penetration, which may limit its utility for
central nervous system malignancies.[12]

Safety and Tolerability

Clinical trials have generally shown that Entinostat is well-tolerated. The most common adverse
events include hematologic toxicities such as neutropenia and thrombocytopenia, as well as
fatigue and gastrointestinal side effects.[13][14] In a Phase | study of Entinostat in combination
with enzalutamide for castration-resistant prostate cancer, the most common grade 3 or higher
toxicity was anemia.[13]

Clinical Efficacy

Entinostat has shown promising clinical activity in various cancer types. A Phase Il trial is
currently underway to evaluate Entinostat in combination with an aromatase inhibitor for
hormone receptor-positive breast cancer.[15] Clinical trials have also explored its use in
combination with immunotherapy, chemotherapy, and other targeted agents for a range of
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cancers, including non-small cell lung cancer, renal cell carcinoma, and pancreatic cancer.[14]
[16][17]

Table 3: Selected Clinical Trials of Entinostat (MS-275)

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://synapse.patsnap.com/article/what-clinical-trials-have-been-conducted-for-entinostat
https://www.clinicaltrials.gov/study/NCT02708680
https://www.mdpi.com/1422-0067/23/1/98
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Combination

Phase Indication Key Findings Reference
Agent(s)
MTD established
at 6 mg/mz
weekly. Dose-
Refractory Solid limiting toxicities
Tumors and included
Phase | ] Monotherapy [11]
Lymphoid hypophosphatem
Malignancies ia, hyponatremia,
and
hypoalbuminemi
a.
Combination was
safe and well-
i tolerated.
Castration-
_ _ Increased
Phase | Resistant Enzalutamide ) [13]
histone H3
Prostate Cancer o
acetylation in
PBMCs was
observed.
To determine
Advanced Triple safety,
Phase Ib/ll Negative Breast Atezolizumab tolerability, and [16]
Cancer efficacy of the
combination.
) 5 mg dose with
Chinese
exemestane
Postmenopausal
) showed good
Phase | Women with Exemestane [18]

HR+ Metastatic

tolerability and

promising
Breast Cancer
efficacy.
Experimental Protocols
© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/17875771/
https://ascopubs.org/doi/10.1200/JCO.2021.39.6_suppl.96
https://www.clinicaltrials.gov/study/NCT02708680
https://pmc.ncbi.nlm.nih.gov/articles/PMC8484140/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Entinostat on
cancer cell lines.

Protocol:

e Seed cancer cells (e.g., 5 x 1083 cells/well) in 96-well plates and allow them to adhere
overnight.[7]

» Treat the cells with graded concentrations of Entinostat for 72 hours.[7]

o Assess cell viability using a suitable method, such as the neutral red assay. Stain cells with
0.1 mg/mL neutral red for 1 hour.[7]

 After incubation, aspirate the medium and solubilize the dye with a solution of ethanol and
0.1 M NazHPOa.[7]

e Measure the optical density at 540 nm (OD540).[7]

o Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm
of the drug concentration.[7]

Western Blot Analysis for Protein Expression

Objective: To assess the effect of Entinostat on the expression of specific proteins (e.g., p21, c-
FLIP, acetylated histones).

Protocol:

o Treat cancer cells with Entinostat at the desired concentration and for the specified duration.
o Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

» Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

o Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or
nitrocellulose membrane.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.selleckchem.com/products/entinostat-ms-275-hdac-inhibitor.html
https://www.selleckchem.com/products/entinostat-ms-275-hdac-inhibitor.html
https://www.selleckchem.com/products/entinostat-ms-275-hdac-inhibitor.html
https://www.selleckchem.com/products/entinostat-ms-275-hdac-inhibitor.html
https://www.selleckchem.com/products/entinostat-ms-275-hdac-inhibitor.html
https://www.selleckchem.com/products/entinostat-ms-275-hdac-inhibitor.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour
at room temperature.

 Incubate the membrane with primary antibodies against the proteins of interest overnight at
4°C.

e Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Wash the membrane again and detect the protein bands using an enhanced
chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of Entinostat in a mouse model.
Protocol:

e Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., nude
mice).[7]

» Allow the tumors to reach a palpable size (e.g., 20100 mms3).[19]
o Randomly assign the mice to treatment and control groups.

o Administer Entinostat orally at the desired dose and schedule (e.g., 20 mg/kg, every other
day).[8] The control group receives the vehicle (e.g., DMSO).[8]

e Monitor tumor size by measuring the length and width with calipers twice a week. Calculate
tumor volume using the formula: (length x width2)/2.[19]

o Monitor the body weight and overall health of the mice.

e At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
immunohistochemistry for acetylated histones).
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Caption: Entinostat Development Workflow.
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Conclusion

Entinostat (MS-275) is a well-characterized, selective class | HDAC inhibitor with a clear
mechanism of action and demonstrated preclinical and clinical activity against a variety of
cancers. Its ability to modulate gene expression through epigenetic mechanisms makes it a
valuable tool in oncology, both as a single agent and in combination with other therapies.
Ongoing and future clinical trials will further define its role in the treatment of various
malignancies and potentially expand its therapeutic applications. This technical guide provides
a foundational understanding of the discovery and development history of Entinostat for
researchers and drug development professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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